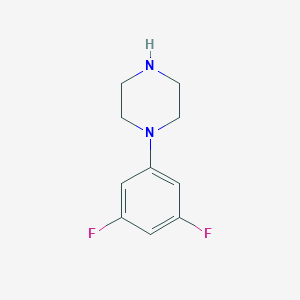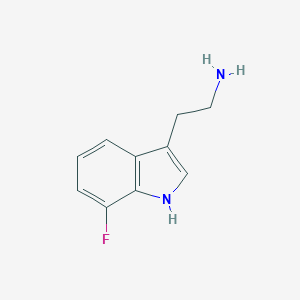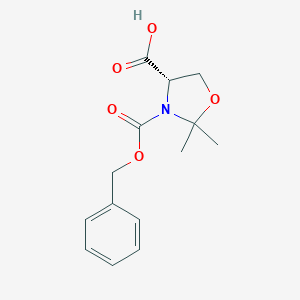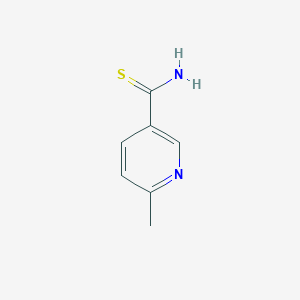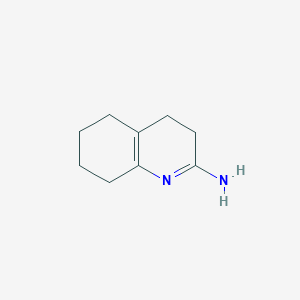
3,4,5,6,7,8-Hexahydroquinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5,6,7,8-Hexahydroquinolin-2-amine is a heterocyclic amine compound with a six-membered ring structure containing nitrogen. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6,7,8-Hexahydroquinolin-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch reaction, which involves the cyclocondensation of an aldehyde, β-ketoester, and ammonia or ammonium acetate in the presence of a suitable solvent like ethanol . The reaction conditions often require refluxing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in industrial settings .
化学反応の分析
Types of Reactions
3,4,5,6,7,8-Hexahydroquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different physicochemical properties .
科学的研究の応用
3,4,5,6,7,8-Hexahydroquinolin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,4,5,6,7,8-Hexahydroquinolin-2-amine involves its interaction with various molecular targets. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways. The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but without the hexahydro modification.
Isoquinoline: Another nitrogen-containing heterocycle with different biological activities.
Pyridine: A simpler nitrogen-containing ring structure with diverse applications.
Uniqueness
3,4,5,6,7,8-Hexahydroquinolin-2-amine is unique due to its hexahydro modification, which imparts different physicochemical properties and biological activities compared to its parent compounds. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
3,4,5,6,7,8-hexahydroquinolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMFJOWRNJPCHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
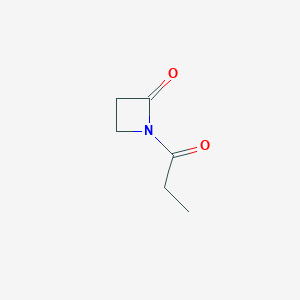
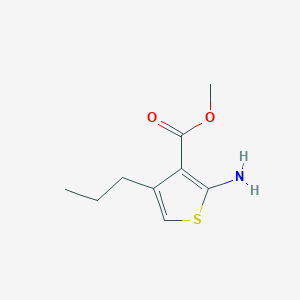
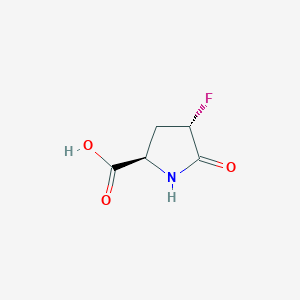
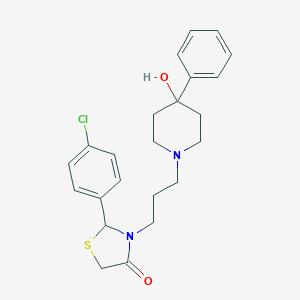

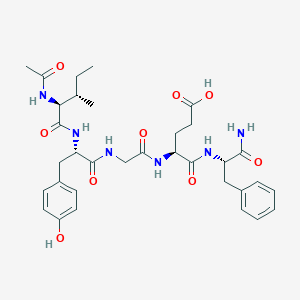
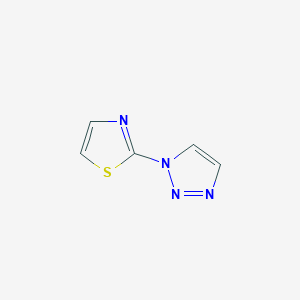
![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)
![1h-Imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B70325.png)
![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)
